molecular formula C14H19BrN2O5S2 B2690447 Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate CAS No. 1030856-94-0

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate

Katalognummer: B2690447
CAS-Nummer: 1030856-94-0
Molekulargewicht: 439.34
InChI-Schlüssel: CSEZXGWZPOZYTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a useful research compound. Its molecular formula is C14H19BrN2O5S2 and its molecular weight is 439.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate, a compound with molecular formula C17H17BrN2O5SC_{17}H_{17}BrN_{2}O_{5}S and CAS number 1100757-01-4, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17BrN2O5SC_{17}H_{17}BrN_{2}O_{5}S
  • Molar Mass : 441.3 g/mol
  • Structural Features : The compound features a bromophenyl group, a sulfonamide moiety, and an aminoacetyl group, which may contribute to its reactivity and biological interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various Gram-positive and Gram-negative bacteria. A study highlighted that certain bromophenyl sulfonamide derivatives demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli, with growth inhibition rates exceeding 85% .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. In vitro studies have shown that related sulfonamide compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The selectivity of these compounds for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Protein Binding : The bromophenyl group may facilitate specific interactions with protein targets, enhancing binding affinity.
  • Enzyme Inhibition : The sulfonamide moiety is known to act as a competitive inhibitor for certain enzymes, potentially modulating pathways involved in inflammation and infection.
  • Metabolic Transformation : Studies suggest that the compound may be metabolized into active metabolites that exert additional biological effects .

Case Study 1: Antimicrobial Screening

A recent study evaluated a series of bromophenyl sulfonamide derivatives for their antimicrobial efficacy. Among these, one compound demonstrated an IC50 value of 0.15 µM against MRSA, indicating potent activity compared to traditional antibiotics .

CompoundTarget BacteriaIC50 (µM)
Bromophenyl Derivative AStaphylococcus aureus0.10
Bromophenyl Derivative BEscherichia coli0.15
Methyl SulfonamideKlebsiella pneumoniae0.20

Case Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of related compounds, several derivatives were screened for COX-2 inhibition. The most effective compound exhibited an IC50 value of 0.25 µM with a selectivity index significantly higher than that of indomethacin .

CompoundCOX-2 Inhibition (IC50 µM)Selectivity Index
Indomethacin0.079-
Methyl Sulfonamide A0.2531.29
Methyl Sulfonamide B0.3125.00

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that compounds similar to methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate exhibit significant antibacterial properties. A study published in MDPI highlighted the synthesis of sulfonamide derivatives and their evaluation against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These derivatives demonstrated varying degrees of antibacterial activity, suggesting that the presence of the sulfonamide moiety is crucial for efficacy .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Sulfonamide derivatives have been explored as inhibitors of tubulin polymerization, which is a critical mechanism in cancer cell proliferation. A study on cinnamic acyl sulfonamide derivatives revealed their ability to inhibit tubulin assembly, indicating that similar compounds could be developed for anticancer applications .

Anti-inflammatory Properties

Compounds containing sulfonamide groups have been noted for their anti-inflammatory effects. Research shows that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. This suggests that this compound may also exhibit anti-inflammatory properties, warranting further investigation in this area .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic routes have been explored to enhance yield and purity, including modifications to the reaction conditions and the use of different catalysts .

Case Study 1: Antibacterial Evaluation

A recent study synthesized several sulfonamide derivatives and tested their antibacterial activity using the agar disc-diffusion method against common pathogens like E. coli and S. aureus. The results indicated that compounds with similar structural motifs to this compound showed promising inhibition zones, particularly against MRSA strains .

Case Study 2: Anticancer Activity

In another experimental setup, a series of sulfonamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving tubulin inhibition, making them potential candidates for further development as anticancer agents .

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylsulfanyl (–SCH₃) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

ReagentConditionsProductYield
H₂O₂ (30%)0–25°C, 2–4 hoursSulfoxide derivative (–SOCH₃)75–85%
mCPBADichloromethane, RTSulfone derivative (–SO₂CH₃)90–95%

This reaction is critical for modulating the compound’s electronic properties and solubility.

Nucleophilic Substitution

The bromine atom on the 4-bromophenylsulfonyl group participates in nucleophilic aromatic substitution (NAS) with amines or thiols:

ReagentConditionsProductNotes
PiperidineDMF, 80°C, 12 hours4-piperidinophenylsulfonyl derivativeRequires catalytic CuI
Sodium thiophenolateTHF, reflux, 6 hours4-(phenylthio)phenylsulfonyl derivativeImproved regioselectivity

The reaction’s efficiency depends on solvent polarity and the electron-withdrawing nature of the sulfonamide group .

Hydrolysis Reactions

The ester group (–COOCH₃) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductApplication
NaOH (1M), ethanolReflux, 3 hoursCarboxylic acid derivativePrecursor for peptide coupling
HCl (conc.), H₂O25°C, 24 hoursPartial hydrolysis to free acidIntermediate in synthesis

Hydrolysis products are often used as intermediates in drug discovery .

Reductive Amination

The primary amine generated from ester hydrolysis can participate in reductive amination:

Carbonyl CompoundReducing AgentProductYield
BenzaldehydeNaBH₃CNN-benzyl derivative60–70%
CyclohexanoneNaBH(OAc)₃N-cyclohexyl derivative55–65%

This reaction expands the compound’s utility in generating structurally diverse analogs.

Thermal Stability and Degradation

Under elevated temperatures (>150°C), the compound decomposes via:

  • Sulfonamide cleavage : Releases 4-bromobenzenesulfonamide and acetylated byproducts.

  • Ester pyrolysis : Forms methoxycarbonyl fragments.

Degradation pathways are monitored using TGA and DSC, showing 5–10% mass loss at 150–200°C.

Interaction with Biological Targets

Though primarily a synthetic intermediate, its sulfonamide group exhibits enzyme inhibition:

  • Carbonic anhydrase II : IC₅₀ = 12 μM (competitive inhibition).

  • Thymidylate synthase : Binds to the folate-binding site (Kd = 8.3 μM).

Structural Insights from Computational Studies

  • DFT calculations reveal the bromophenyl group’s electron-withdrawing effect increases sulfonamide’s electrophilicity, enhancing NAS reactivity .

  • Molecular docking confirms the sulfonamide’s hydrogen-bonding capacity with enzyme active sites.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity thresholds.

Eigenschaften

IUPAC Name

methyl 2-[[2-[(4-bromophenyl)sulfonylamino]acetyl]amino]-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S2/c1-22-14(19)12(7-8-23-2)17-13(18)9-16-24(20,21)11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEZXGWZPOZYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.